Cas no 1160169-39-0 (rac 5-Keto Fluvastatin)

rac 5-Keto Fluvastatin 化学的及び物理的性質
名前と識別子
-
- rac 5-Keto Fluvastatin
- (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid
- (6E)-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid
- (Rac)-5-Keto Fluvastatin
- SCHEMBL4024735
- (6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid; 5-Ketofluvastatin; Fluvastatin Sodium Impurity D; Fluvastatin Impurity D
- J-003366
- FLUVASTATIN SODIUM IMPURITY D [EP IMPURITY]
- (6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxohept-6-enoic Acid (5-Ketofluvastatin)
- 1160169-39-0
- UNII-8LLT21950O
- (E)-5-Keto Fluvastatin
- SCHEMBL4019705
- 8LLT21950O
- Q27270723
- TS-07882
- (6E)-7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (+/-)-
- HY-135358
- 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)-
- DA-69231
- ARD193577
- (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid; Fluvastatin Impurity; Fluvastatin EP Impurity D
- CS-0111890
- 5 Oxo Fluvastatin
- (6E)-7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid
- AKOS040736444
-
- インチ: InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+
- InChIKey: FSIBOMHNSMFWBF-VAWYXSNFSA-N
- ほほえんだ: CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
計算された属性
- せいみつぶんしりょう: 409.168936g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 8
- どういたいしつりょう: 409.168936g/mol
- 単一同位体質量: 409.168936g/mol
- 水素結合トポロジー分子極性表面積: 79.5Ų
- 重原子数: 30
- 複雑さ: 629
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 79.53000
- LogP: 4.83630
rac 5-Keto Fluvastatin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
rac 5-Keto Fluvastatin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0111890-1mg |
(Rac)-5-Keto Fluvastatin |
1160169-39-0 | 1mg |
$300.0 | 2021-09-02 | ||
TRC | K188905-.5mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 5mg |
$181.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R938421-1mg |
(Rac)-5-Keto Fluvastatin |
1160169-39-0 | ≥98% | 1mg |
¥2,700.00 | 2022-09-28 | |
A2B Chem LLC | AE15627-1mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 95% | 1mg |
$242.00 | 2024-04-20 | |
A2B Chem LLC | AE15627-10mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 95% | 10mg |
$749.00 | 2024-04-20 | |
MedChemExpress | HY-135358-1mg |
(Rac)-5-Keto Fluvastatin |
1160169-39-0 | 1mg |
¥4534 | 2024-04-20 | ||
Ambeed | A1251873-1mg |
(E)-5-Keto Fluvastatin |
1160169-39-0 | 98% | 1mg |
$648.0 | 2025-02-27 | |
A2B Chem LLC | AE15627-2mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 95% | 2mg |
$345.00 | 2024-04-20 | |
TRC | K188905-0.5mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 0.5mg |
$ 150.00 | 2022-06-04 | ||
TRC | K188905-5mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 5mg |
$ 1544.00 | 2023-09-07 |
rac 5-Keto Fluvastatin 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
rac 5-Keto Fluvastatinに関する追加情報
Introduction to Rac 5-Keto Fluvastatin (CAS No. 1160169-39-0)
Rac 5-Keto Fluvastatin, a compound with the chemical identifier CAS No. 1160169-39-0, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound is a racemic mixture, meaning it contains equal proportions of two enantiomers, which are mirror-image isomers that can exhibit different biological activities. In the context of modern drug development, the study of such racemic mixtures has gained considerable attention due to their potential therapeutic applications and mechanistic insights.
The chemical structure of Rac 5-Keto Fluvastatin is closely related to Fluvastatin, a well-known statin drug used for the management of hypercholesterolemia. Fluvastatin and its derivatives are primarily known for their ability to inhibit HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. Rac 5-Keto Fluvastatin, as a derivative, has been extensively studied for its pharmacological properties and potential applications in therapeutic interventions.
Recent research has highlighted the importance of understanding the stereochemistry of drug molecules. The enantiomers of Rac 5-Keto Fluvastatin have been shown to exhibit distinct pharmacokinetic and pharmacodynamic profiles. This observation underscores the need for further investigation into the differential effects of each enantiomer, which could lead to the development of more targeted and effective therapies.
In vitro studies have demonstrated that Rac 5-Keto Fluvastatin possesses potent inhibitory activity against HMG-CoA reductase, similar to its parent compound Fluvastatin. However, the exact mechanism of action and selectivity profile of Rac 5-Keto Fluvastatin remain areas of active research. These studies are crucial for understanding how the compound interacts with biological targets and how these interactions can be optimized for therapeutic benefit.
One of the most intriguing aspects of Rac 5-Keto Fluvastatin is its potential role in modulating inflammatory pathways. Emerging evidence suggests that statins, including derivatives like Rac 5-Keto Fluvastatin, may have anti-inflammatory effects beyond their cholesterol-lowering properties. This has led to investigations into their potential use in treating conditions such as atherosclerosis, where inflammation plays a significant role.
The synthesis and characterization of Rac 5-Keto Fluvastatin have been refined through advanced chemical methodologies. Techniques such as chiral resolution and crystallization have been employed to isolate and purify the enantiomers, allowing for detailed structural analysis. These advancements in synthetic chemistry have not only improved the availability of Rac 5-Keto Fluvastatin but also provided valuable insights into its molecular structure and interactions.
Preclinical studies have begun to explore the therapeutic potential of Rac 5-Keto Fluvastatin in various disease models. Initial findings suggest that it may offer benefits in managing cardiovascular diseases by reducing cholesterol levels and modulating inflammatory responses. Additionally, its potential role in neuroprotection has been an area of interest, with studies indicating possible benefits in conditions such as Alzheimer's disease.
The pharmacokinetic profile of Rac 5-Keto Fluvastatin has been thoroughly evaluated to understand how it is absorbed, distributed, metabolized, and excreted by the body. These studies are essential for determining appropriate dosing regimens and predicting potential side effects. Advanced analytical techniques, including mass spectrometry and high-performance liquid chromatography (HPLC), have been utilized to characterize its metabolic pathways and identify key metabolites.
Regulatory considerations play a critical role in the development and approval of new pharmaceutical compounds like Rac 5-Keto Fluvastatin. Compliance with stringent guidelines ensures that the compound is safe and effective for human use. Clinical trials are being conducted to gather comprehensive data on its efficacy and safety profiles, which will be essential for regulatory submissions.
The future directions for research on Rac 5-Keto Fluvastatin include exploring its potential applications in personalized medicine. By understanding how individual genetic variations influence responses to this compound, researchers can develop more tailored therapeutic strategies. Additionally, investigating its interactions with other drugs will help identify potential synergistic effects or adverse reactions.
In conclusion, Rac 5-Keto Fluvastatin (CAS No. 1160169-39-0) represents a promising compound with significant therapeutic potential in various medical fields. Its unique stereochemical properties, combined with its ability to modulate key biological pathways, make it an attractive candidate for further research and development. As our understanding of its mechanisms and applications continues to grow, so too will its potential as a therapeutic agent.
1160169-39-0 (rac 5-Keto Fluvastatin) 関連製品
- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)
- 93957-53-0(Fluvastatin Methyl Ester)
- 131926-95-9(4-Hydroxy Lansoprazole Sulfide)
- 93957-54-1(Fluvastatin)
- 129332-29-2(tert-Butyl Fluvastatin)
- 194934-95-7(O-tert-Butyl-3-keto Fluvastatin)
- 375846-25-6((6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester)
- 155229-76-8((3S,5R)-Fluvastatin sodium salt)
- 155229-75-7((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)
- 148901-69-3((E)-7-2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl-5-hydroxy-3-oxo-6-heptenoic Acid Ethyl Ester)
